molecular formula C13H11NO3 B8623614 2-Methoxy-1-(2-nitroethenyl)naphthalene CAS No. 156482-74-5

2-Methoxy-1-(2-nitroethenyl)naphthalene

Cat. No.: B8623614
CAS No.: 156482-74-5
M. Wt: 229.23 g/mol
InChI Key: WZPDPCQRXRVFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-1-(2-nitroethenyl)naphthalene is a naphthalene derivative featuring a methoxy group at the 2-position and a nitroethenyl substituent at the 1-position. The nitroethenyl group introduces significant electron-withdrawing effects, influencing reactivity, photophysical properties, and intermolecular interactions .

Properties

CAS No.

156482-74-5

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

2-methoxy-1-(2-nitroethenyl)naphthalene

InChI

InChI=1S/C13H11NO3/c1-17-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14(15)16/h2-9H,1H3

InChI Key

WZPDPCQRXRVFIK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=C[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference ID
2-Methoxy-1-(trifluoromethyl)naphthalene 2-OCH₃, 1-CF₃ C₁₂H₉F₃O High thermal stability; used in fluorinated materials
2-Methoxy-1-nitronaphthalene 2-OCH₃, 1-NO₂ C₁₁H₉NO₃ Dihedral angle: 65.9°–89.9°; weak C–H⋯O interactions
2-Methoxy-1-(4-nitrophenyl)naphthalene 2-OCH₃, 1-(4-NO₂-C₆H₄) C₁₇H₁₃NO₃ Dihedral angle: 65.2°; ladder-like crystal packing
2-Methoxy-1-(3-methyl-buten-1-yl)-9H-carbazole-3-carbaldehyde 2-OCH₃, 1-(isoprenyl), carbazole core C₂₀H₂₀N₂O₂ Cytotoxic activity (IC₅₀: 6.19–26.84 μg/mL)
2-Methoxy-1-(2-methoxy-4-nitrophenyl)ethanone 2-OCH₃, 1-(methoxy-nitrophenyl) C₁₀H₁₁NO₄ Disorder in nitro group; weak C–H⋯O interactions

Physical and Spectral Properties

  • Crystal Packing : Nitro-substituted naphthalenes (e.g., 2-Methoxy-1-nitronaphthalene) form intermolecular C–H⋯O interactions, leading to ladder-like or layered structures . The nitroethenyl group in the target compound may enhance π-π stacking due to planar conjugation.
  • Mass Spectrometry : 2-Methoxy-1-(trifluoromethyl)naphthalene shows a base peak at m/z 196 (M⁺), while carbazole derivatives (e.g., compound 6) exhibit quasi-molecular ions at m/z 316.13 [M+Na]⁺ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.